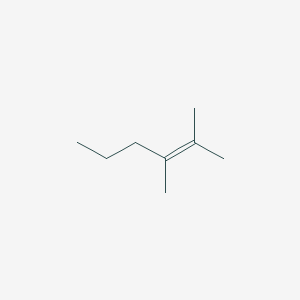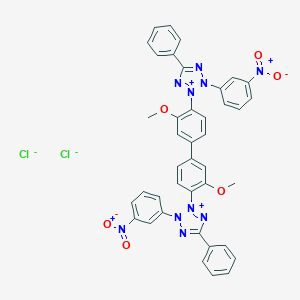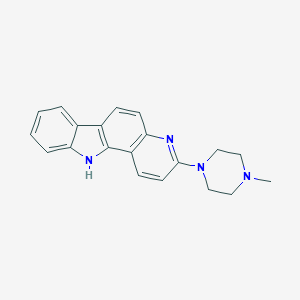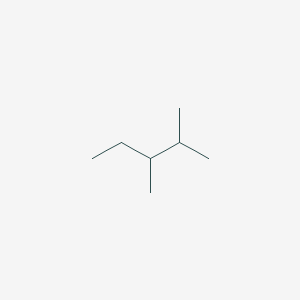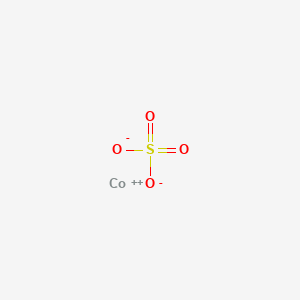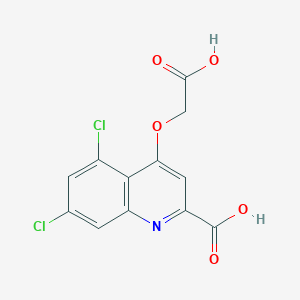
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid, also known as CMQCA, is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various biological and chemical studies.
Mechanism Of Action
The mechanism of action of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CQMCA has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
CQMCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. CQMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of CQMCA is its unique chemical structure, which makes it an attractive candidate for various biological and chemical studies. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of CQMCA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of CQMCA. One potential direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of CQMCA and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid involves the reaction of 4,5,7-trichloroquinoline-2-carboxylic acid with sodium chloroacetate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. CQMCA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
130613-17-1 |
|---|---|
Product Name |
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid |
Molecular Formula |
C12H7Cl2NO5 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
4-(carboxymethoxy)-5,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO5/c13-5-1-6(14)11-7(2-5)15-8(12(18)19)3-9(11)20-4-10(16)17/h1-3H,4H2,(H,16,17)(H,18,19) |
InChI Key |
PTKZVIQCXVIUOB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
Other CAS RN |
130613-17-1 |
synonyms |
4-((carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid CMODQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



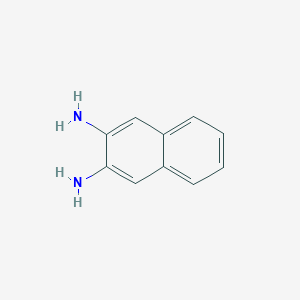
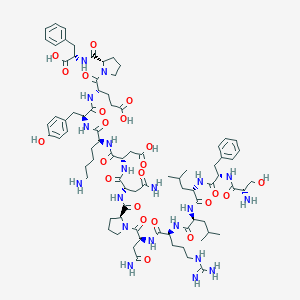
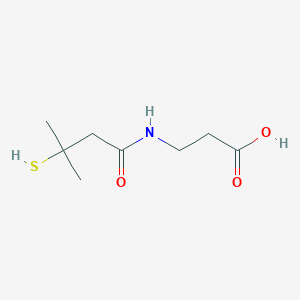
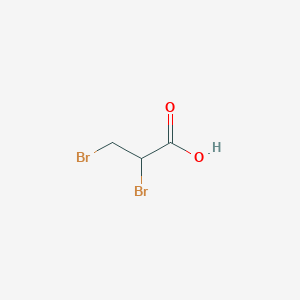
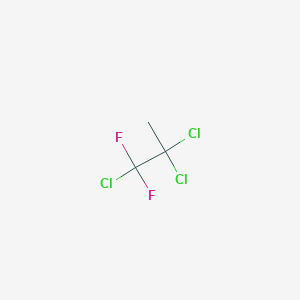
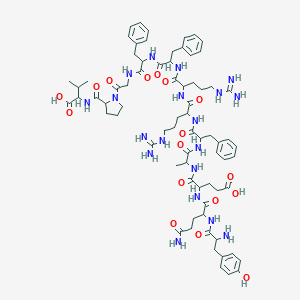
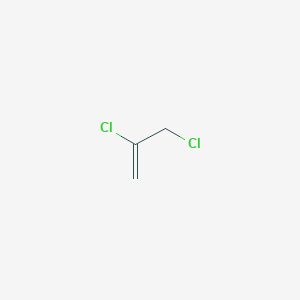
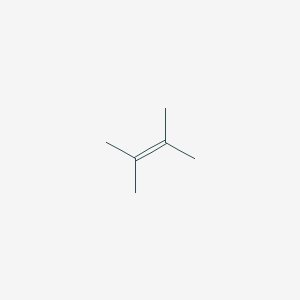
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
